N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide
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Overview
Description
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide is an organic compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide typically involves the reaction of an appropriate amine with a boronic ester. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boron-carbon bond . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential in drug delivery systems and as a component in anticancer drugs.
Industry: Utilized in the production of advanced materials and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling . This interaction is crucial for its role in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness: N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H18BNO3 |
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Molecular Weight |
199.06 g/mol |
IUPAC Name |
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H18BNO3/c1-7(12)11-6-10-13-8(2,3)9(4,5)14-10/h6H2,1-5H3,(H,11,12) |
InChI Key |
PZNLPYGOJBTONX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C |
Origin of Product |
United States |
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